molecular formula C12H14N2O3 B1305016 1-(Anilinocarbonyl)proline CAS No. 73096-22-7

1-(Anilinocarbonyl)proline

Cat. No.: B1305016
CAS No.: 73096-22-7
M. Wt: 234.25 g/mol
InChI Key: ZEEAHHXBZHTCOI-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

1-(Anilinocarbonyl)proline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as proline dehydrogenase (PRODH) and pyrroline-5-carboxylate reductase (P5CR), which are involved in proline metabolism . These interactions can influence the catalytic activity of these enzymes, thereby affecting the overall metabolic flux of proline within the cell. Additionally, this compound may interact with proteins involved in redox homeostasis, contributing to the regulation of cellular oxidative stress .

Cellular Effects

This compound has been shown to impact various cellular processes. It can modulate cell signaling pathways, particularly those related to stress responses and apoptosis. For instance, it has been found to influence the expression of genes involved in the cellular stress response, thereby affecting cell survival and proliferation . Furthermore, this compound can alter cellular metabolism by affecting the balance between proline synthesis and degradation, which in turn influences the overall metabolic state of the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It can act as an inhibitor or activator of enzymes such as PRODH and P5CR, depending on the cellular context . These interactions can lead to changes in gene expression, particularly those genes involved in proline metabolism and redox regulation. Additionally, this compound may influence the activity of transcription factors that regulate stress response pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products can influence long-term cellular functions . In vitro studies have shown that prolonged exposure to this compound can lead to alterations in cellular metabolism and gene expression, highlighting the importance of monitoring its temporal effects in experimental setups .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to enhance cellular stress responses and improve metabolic efficiency . At high doses, it can induce toxic effects, including oxidative stress and apoptosis . These findings underscore the need for careful dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to proline metabolism. It interacts with enzymes such as PRODH and P5CR, influencing the conversion of proline to pyrroline-5-carboxylate and vice versa . These interactions can affect the levels of metabolites involved in redox homeostasis and energy production, thereby impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It is transported across cell membranes by proline transporters such as ProT and PutP, which facilitate its uptake and distribution within the cell . Once inside the cell, this compound can accumulate in specific compartments, influencing its localization and activity .

Subcellular Localization

This compound exhibits distinct subcellular localization patterns, which can affect its function and activity. It is primarily localized in the cytosol and mitochondria, where it interacts with enzymes involved in proline metabolism and redox regulation . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications, which direct it to specific cellular compartments .

Chemical Reactions Analysis

1-(Anilinocarbonyl)proline undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

1-(Anilinocarbonyl)proline has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

1-(Anilinocarbonyl)proline is unique in its ability to identify dual action probes in cell models of Huntington’s disease. Similar compounds include:

Properties

IUPAC Name

1-(phenylcarbamoyl)pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c15-11(16)10-7-4-8-14(10)12(17)13-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,13,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEEAHHXBZHTCOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)NC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20387941
Record name 1-(Phenylcarbamoyl)proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20387941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73096-22-7, 827612-77-1
Record name 1-(Phenylcarbamoyl)proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20387941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(phenylcarbamoyl)pyrrolidine-2-carboxylic acid
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